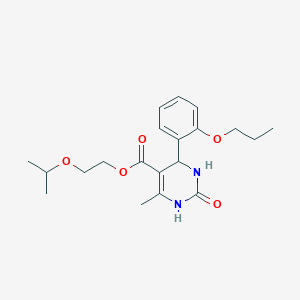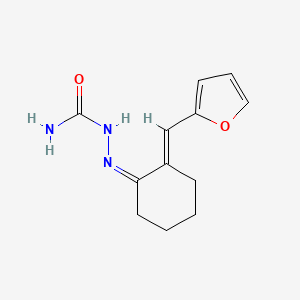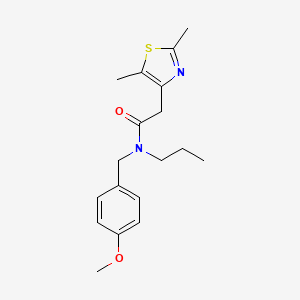![molecular formula C24H40N2O6 B3870788 3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,6-dimethyl-4-morpholinyl)-2-propanol]](/img/structure/B3870788.png)
3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,6-dimethyl-4-morpholinyl)-2-propanol]
Übersicht
Beschreibung
3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,6-dimethyl-4-morpholinyl)-2-propanol], commonly known as Bis-MPA, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. Bis-MPA is a bisphenol derivative that contains two morpholine rings, which are connected to a central phenylene ring through ether linkages. This compound has been shown to possess a range of biological activities, making it a promising candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of Bis-MPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Bis-MPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function in animal models.
Biochemical and Physiological Effects:
Bis-MPA has been shown to possess a range of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, Bis-MPA has been shown to possess antioxidant and anti-inflammatory properties. These properties make Bis-MPA a promising candidate for use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Bis-MPA possesses several advantages for use in lab experiments. It is relatively easy to synthesize and has excellent solubility in aqueous solutions, making it an ideal candidate for use as a drug carrier. Additionally, Bis-MPA has been shown to be biocompatible and non-toxic, making it a safe compound to use in lab experiments. However, Bis-MPA does possess some limitations, including its limited stability in acidic conditions and its potential to undergo hydrolysis in the presence of water.
Zukünftige Richtungen
There are several future directions for research involving Bis-MPA. One potential area of research is the development of Bis-MPA-based drug delivery systems for the treatment of various diseases. Another potential area of research is the investigation of the mechanism of action of Bis-MPA and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of Bis-MPA in humans.
Wissenschaftliche Forschungsanwendungen
Bis-MPA has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of Bis-MPA is in the field of drug delivery. Bis-MPA has been shown to possess excellent solubility in aqueous solutions, making it an ideal candidate for use as a drug carrier. Additionally, Bis-MPA has been shown to be biocompatible and non-toxic, further supporting its use in drug delivery applications.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-[4-[3-(2,6-dimethylmorpholin-4-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O6/c1-17-9-25(10-18(2)31-17)13-21(27)15-29-23-5-7-24(8-6-23)30-16-22(28)14-26-11-19(3)32-20(4)12-26/h5-8,17-22,27-28H,9-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCDBDFHHQCSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)OCC(CN3CC(OC(C3)C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholino)-3-{4-[3-(2,6-dimethylmorpholino)-2-hydroxypropoxy]phenoxy}-2-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3870705.png)

![4-{2-[4-(1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3870726.png)


![3-[(4-fluorobenzyl)thio]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B3870738.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2-dimethylpiperazine](/img/structure/B3870740.png)
![N-[(3-nitrophenyl)sulfonyl]-2-oxo-2-phenylacetamide](/img/structure/B3870763.png)
![[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B3870764.png)

![2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B3870767.png)
![2-{N-[1-(2-thienyl)ethylidene]ethanehydrazonoyl}-1H-indene-1,3(2H)-dione](/img/structure/B3870770.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3870792.png)
![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl 1-piperidinylacetate](/img/structure/B3870798.png)